

Understanding Calcium Lactate: A Safety Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Calcium lactate*

Cat. No.: *B046792*

[Get Quote](#)

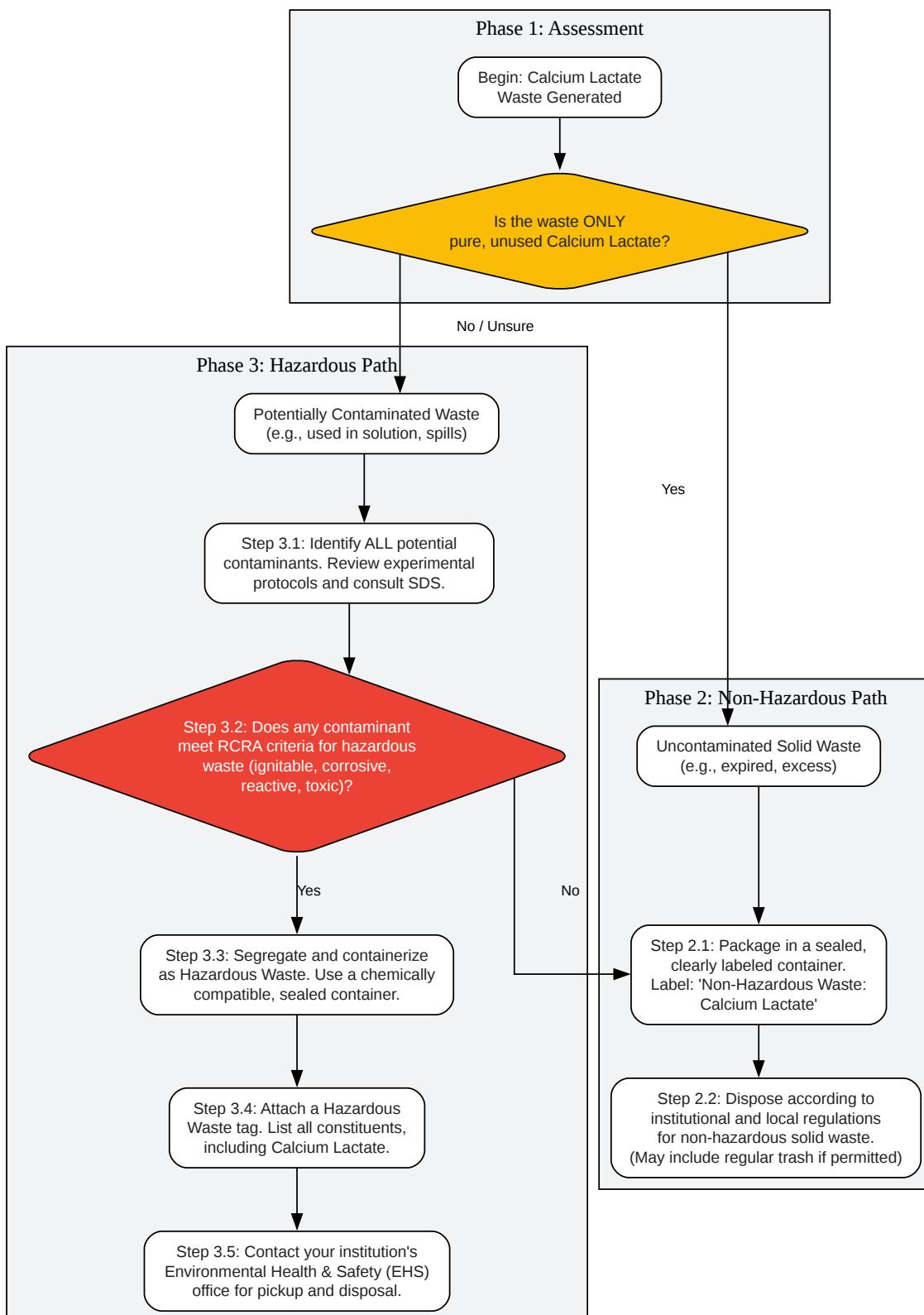
Calcium lactate ($C_6H_{10}CaO_6$), in its pure form, is the calcium salt of lactic acid. It is widely used in pharmaceutical development, cell culture, and food production. A critical first step in any disposal procedure is to understand the inherent hazards of the substance.

Multiple Safety Data Sheets (SDS) classify pure **calcium lactate** as a non-hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) criteria.^{[1][2][3]} It is not flammable, carcinogenic, or ecotoxic.^{[3][4]} The primary hazards associated with the powder form are minor physical irritation to the eyes or respiratory tract upon excessive dust inhalation.^[5]

Key Safety Characteristics:

Parameter	Value/Classification	Source
GHS Classification	Not classified as hazardous	[2][6]
RCRA Hazardous Waste	No (when pure)	[3]
Acute Toxicity	Shall not be classified as acutely toxic	
Carcinogenicity	Not a suspected carcinogen	[2][3]
Biodegradability	Biodegradable	[6]

This low-hazard profile means that uncontaminated, pure **calcium lactate** does not typically require disposal as hazardous waste. However, the critical determination you must make is whether your waste stream is, in fact, pure.


The Core Principle: Waste Characterization

In a laboratory environment, a chemical is rarely disposed of in its pure, original state. It becomes "waste" after being used in a process. The central logic of proper disposal hinges on one question: Has the **calcium lactate** been contaminated with a substance that would render it hazardous?

Improperly disposing of a substance that has become hazardous can lead to significant regulatory penalties and environmental harm.^{[7][8]} Therefore, a rigorous characterization of your specific waste stream is the most critical step.

Decision-Making Workflow for Calcium Lactate Disposal

The following diagram outlines the essential decision-making process for characterizing and disposing of **calcium lactate** waste.

[Click to download full resolution via product page](#)

Caption: Decision workflow for proper **calcium lactate** waste disposal.

Step-by-Step Disposal Protocols

This section provides detailed methodologies for the two primary disposal pathways identified in the workflow.

Protocol 1: Disposal of Pure, Uncontaminated Calcium Lactate

This procedure applies to expired, surplus, or otherwise unused **calcium lactate** that has not come into contact with other chemicals.

- **Verification:** Confirm that the material is uncontaminated. The container should be the original, properly sealed, and show no signs of being compromised.
- **Containerization:** Ensure the **calcium lactate** is in a secure, sealed, and clearly labeled container. If the original container is damaged, transfer the solid to a new, compatible container (e.g., a high-density polyethylene (HDPE) screw-cap jar).
- **Labeling:** The label should clearly read: "NON-HAZARDOUS WASTE: **Calcium Lactate**". Include the CAS number (5743-47-5 for the pentahydrate) for clarity.
- **Final Disposition:** Dispose of the container in the facility's designated non-hazardous solid waste stream.^[9] It is imperative to consult your institution's specific policies. While chemically non-hazardous, some institutions prohibit any laboratory chemical from being disposed of in the common municipal trash.

Protocol 2: Disposal of Potentially Contaminated Calcium Lactate

This procedure is the mandatory pathway for any **calcium lactate** that has been used in an experimental process, is part of a solution, or was involved in a spill cleanup.

- **Hazard Assessment (The Causality Step):** This is the most critical part of the protocol. You must identify all substances the **calcium lactate** has contacted.
 - **Review Your Protocol:** List every chemical, solvent, and biological agent used in the experiment involving the **calcium lactate**.

- Consult Safety Data Sheets (SDS): Obtain the SDS for every component identified. Pay close attention to Section 10 (Stability and Reactivity) and Section 13 (Disposal Considerations).[7] **Calcium lactate** is known to have potentially violent reactions with strong oxidizing agents.[1][10]
- Determine the Waste Category: Based on the contaminants, determine if the mixture meets any of the RCRA criteria for hazardous waste.[11][12] Does the mixture have a flash point below 60°C (ignitable)? Is the pH \leq 2 or \geq 12.5 (corrosive)? Is it reactive with water or unstable (reactive)? Does it contain a listed toxic chemical (toxic)?

• Segregation and Containerization:

- NEVER mix incompatible waste streams.[13][14] This is a primary cause of laboratory accidents.
- Select a waste container that is chemically compatible with all components of the mixture. [14][15] For example, do not store acidic solutions in a metal can.[13] The original chemical container is often the best choice for its waste.[14]
- Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid. [13][15]

• Labeling:

- Immediately label the container with a designated hazardous waste tag as soon as the first drop of waste is added.[14]
- The label must include the words "HAZARDOUS WASTE".
- List all chemical constituents by their full name (no abbreviations) and their approximate percentages. This includes water and the non-hazardous **calcium lactate**. Accurate characterization is a legal requirement and essential for safe disposal by waste management professionals.

• Storage:

- Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
- The SAA should be at or near the point of generation and under the control of laboratory personnel.[15]
- Ensure secondary containment (such as a spill tray) is used to capture any potential leaks. [13][14]
- Final Disposition:
 - Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not pour chemical waste down the drain or place it in the regular trash. [15][16]

Spill Management

Even with a low-hazard material, proper spill response is crucial to prevent contamination and potential exposures.

- Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields, gloves, and a lab coat.[6][10] If there is a significant amount of airborne dust, a NIOSH-approved respirator may be necessary.[10][17]
- Containment: Prevent the powder from becoming airborne. Do not use dry sweeping methods for large spills, as this can create dust clouds that are an explosion hazard in sufficient concentrations.[10][17]
- Cleanup: Gently sweep or shovel the spilled solid into a suitable container for disposal.[2][16] [17] For any remaining residue, wet a paper towel and wipe the area.
- Disposal: The collected spill debris must be disposed of as potentially contaminated waste. Place all cleanup materials (gloves, towels, etc.) into a sealed bag or container and follow Protocol 2 for disposal.

By adhering to this structured, logic-based approach, you ensure that every disposal decision is a self-validating one, grounded in regulatory compliance and a commitment to safety. This

diligence not only protects you and your colleagues but also builds a foundation of trust in our collective scientific enterprise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pccarx.com [pccarx.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. musashino.com [musashino.com]
- 7. Effective Lab Chemical Waste Management [emslcusa.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. redox.com [redox.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. vumc.org [vumc.org]
- 15. danielshealth.com [danielshealth.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
- To cite this document: BenchChem. [Understanding Calcium Lactate: A Safety Profile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046792#calcium-lactate-proper-disposal-procedures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com